molecular formula C24H28N2O4S B2779267 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 922049-14-7

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2779267
CAS RN: 922049-14-7
M. Wt: 440.56
InChI Key: QHWDAMLESXMYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C24H28N2O4S and its molecular weight is 440.56. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Binding Studies and Probe Techniques

  • Research using related sulfonamide compounds as fluorescent probes has been conducted to study the binding of certain esters to proteins like bovine serum albumin. This approach can be valuable in understanding the interactions between drugs and proteins in the body, potentially aiding in drug design and delivery systems (H. Jun et al., 1971).

Chemical Synthesis and Rearrangements

  • Studies on chemical rearrangements, such as the acid-catalyzed rearrangement of allylcyclohexadienones, provide insights into the synthesis pathways of complex chemical structures. These rearrangements are crucial for developing new synthetic methods that can lead to novel compounds with potential therapeutic applications (Ulrich Widmer et al., 1973).

Antimicrobial and Antitumor Properties

  • Research into the synthesis and biological properties of related chemical structures has revealed potential antimicrobial and antitumor activities. This suggests that compounds with similar structures could be explored for their efficacy in treating infections and cancer (Ашот Ишханович Маркосян et al., 2006).

Radiochemical Synthesis

  • The development of radio-labeled compounds for imaging and diagnostic purposes is another area of research. For example, the synthesis of radio-labeled methylbenzoates for PET imaging demonstrates the potential for compounds with complex structures to be used in medical diagnostics and research (Misato Takashima-Hirano et al., 2012).

Computational and Theoretical Studies

  • Computational studies on benzimidazole-tethered oxazepine hybrids, for instance, provide valuable insights into the molecular structures, charge distributions, and potential applications of such compounds in nonlinear optical (NLO) properties. This research can guide the development of materials for technological applications (A. Almansour et al., 2016).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-4-13-26-21-12-10-19(15-22(21)30-16-24(2,3)23(26)27)25-31(28,29)20-11-9-17-7-5-6-8-18(17)14-20/h4,9-12,14-15,25H,1,5-8,13,16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWDAMLESXMYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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